molecular formula C19H23ClOS B2772936 6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene CAS No. 1005188-62-4

6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene

Cat. No. B2772936
CAS RN: 1005188-62-4
M. Wt: 334.9
InChI Key: GOYSMGSBVGBIAH-UHFFFAOYSA-N
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Description

The compound “6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene” has the molecular formula C19H23ClOS and a molecular weight of 334.90332 .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene is involved in various synthetic and chemical reactions. For instance, it has been used in the synthesis of thiochromeno[4,3-c]- and [3,4-c]-pyrazoles, which are achieved by reacting 3-hydroxymethylene- and 3-cyanomethylene-thiochroman-4-ones with different hydrazine derivatives. This process leads to novel isomeric thiochromeno pyrazoles with potential applications in medicinal chemistry (Gabbutt et al., 2000).

Antimicrobial and Antioxidant Potential

Newly synthesized compounds, including derivatives of 6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene, have been screened for their antimicrobial and antioxidant properties. This is particularly evident in the synthesis of quinazoline-4(3H)-ones, where the compounds demonstrated significant inhibitory action against various bacterial strains and exhibited potent antioxidant potential (Kumar et al., 2011).

Structural Characterization and Molecular Modeling

The structural characterization and molecular modeling studies of chromene derivatives, which include the discussed compound, have shown potential leads for new anticancer drugs. Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and HOMO-LUMO DFT calculations have been employed to determine the three-dimensional structures and precise chemical shift assignments of these compounds. These studies suggest that certain stereoisomers of these compounds could act as DNA intercalators, qualifying them as potential leads for developing new anticancer drugs (Santana et al., 2020).

properties

IUPAC Name

6-chloro-4-[(2,4-dimethylphenyl)methoxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClOS/c1-12-4-5-15(13(2)8-12)11-21-18-9-14(3)22-19-7-6-16(20)10-17(18)19/h4-8,10,14,17-19H,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYSMGSBVGBIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C=C(C=CC2S1)Cl)OCC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene

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